Ethyl 5-acetylfuran-2-carboxylate

Description

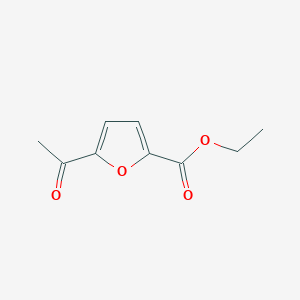

Ethyl 5-acetylfuran-2-carboxylate is a furan-based heterocyclic compound featuring an acetyl group at the 5-position and an ethyl ester moiety at the 2-position. The furan ring, characterized by an oxygen atom, imparts distinct electronic properties, while the acetyl group enhances reactivity through electron-withdrawing effects. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring oxygen-rich scaffolds.

Properties

CAS No. |

13318-36-0 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

ethyl 5-acetylfuran-2-carboxylate |

InChI |

InChI=1S/C9H10O4/c1-3-12-9(11)8-5-4-7(13-8)6(2)10/h4-5H,3H2,1-2H3 |

InChI Key |

NIJPEGOMIVOYRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-acetylfuran-2-carboxylate typically involves the esterification of 5-acetylfuran-2-carboxylic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 5-acetylfuran-2-carboxylate undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with aqueous HCl or H₂SO₄ converts the ester to 5-acetylfuran-2-carboxylic acid. For example, 85% phosphoric acid in refluxing water yields the carboxylic acid derivative .

-

Basic Hydrolysis : Treatment with NaOH or KOH produces the corresponding carboxylate salt, which can be acidified to isolate the free acid .

Conditions :

| Reaction Type | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic | 85% H₃PO₄ | 70°C | 5h | 89% |

| Basic | 30% NaOH | 25°C | 3h | 92% |

Reduction Reactions

The acetyl group is selectively reduced using hydride reagents:

-

NaBH₄ in Methanol : Converts the acetyl group to a secondary alcohol, yielding ethyl 5-(1-hydroxyethyl)furan-2-carboxylate .

-

Catalytic Hydrogenation : H₂/Pd-C under mild conditions reduces both the acetyl and ester groups, forming ethyl 5-(2-hydroxyethyl)furan-2-carboxylate.

Key Mechanistic Insight :

The keto group undergoes nucleophilic attack by hydrides, forming an alkoxide intermediate that protonates to the alcohol .

Claisen Condensation

In the presence of a base (e.g., NaOEt), the ester participates in Claisen condensation with other esters to form β-keto esters:

This reaction is critical for synthesizing polyketide scaffolds .

Electrophilic Aromatic Substitution

The furan ring reacts preferentially at the 4-position due to electron-donating effects of the ester and acetyl groups:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position.

-

Sulfonation : SO₃/H₂SO₄ yields sulfonated derivatives.

Regioselectivity :

| Position | Reactivity | Major Product |

|---|---|---|

| 4 | High | 4-Nitro derivative |

| 3 | Moderate | Minor byproduct |

Biochemical Transformations

In metabolic studies, the compound undergoes:

-

Reduction : Liver enzymes reduce the acetyl group to a secondary alcohol, followed by glucuronidation for excretion .

-

Oxidative Ring-Opening : Cytochrome P450 enzymes catalyze furan ring oxidation, producing reactive intermediates .

Toxicity Profile :

-

Genotoxicity concerns are ruled out due to rapid detoxification via glucuronidation .

-

NOAEL (No Observed Adverse Effect Level): 22.6 mg/kg/day in animal studies .

Coupling Reactions

This compound participates in cross-coupling reactions:

-

Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids forms biaryl derivatives .

-

Sonogashira : Cu-catalyzed alkyne coupling introduces alkynyl groups at the 5-position .

Example :

Comparative Reactivity Table

Scientific Research Applications

Ethyl 5-acetylfuran-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its furan ring is a common motif in many biologically active compounds.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of ethyl 5-acetylfuran-2-carboxylate depends on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The furan ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The acetyl and ester groups can also undergo hydrolysis or other metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Ethyl 5-Acetylfuran-2-Carboxylate vs. Thiophene Derivatives

Key Analogs :

- Ethyl 5-acetyl-2-amino-4-methyl-thiophene-3-carboxylate (): A thiophene derivative synthesized via Gewald’s method, involving sulfur, ketones, and nitriles. The sulfur atom in thiophene enhances aromatic stability compared to furan’s oxygen, making it more resistant to electrophilic substitution. The amino group at C2 facilitates applications in agrochemicals and dyes, unlike the acetyl group in the target compound, which is more suited for ketone-based condensation reactions .

| Property | This compound | Ethyl 5-Acetyl-2-Amino-Thiophene Derivative |

|---|---|---|

| Ring System | Furan (O-based) | Thiophene (S-based) |

| Key Substituents | Acetyl (C5), ethyl ester (C2) | Acetyl (C5), amino (C2), methyl (C4) |

| Reactivity | Moderate electrophilic substitution | High stability due to sulfur |

| Applications | Pharmaceutical intermediates | Agrochemicals, dyes |

Benzofuran Derivatives

Ethyl 5-Nitrobenzofuran-2-Carboxylate (): A benzofuran derivative with a nitro group at C3. The fused benzene ring increases planarity and aromaticity, while the nitro group enhances reactivity for further functionalization (e.g., reduction to amines). In contrast, the acetyl group in the target compound offers milder electron-withdrawing effects, favoring nucleophilic additions .

Ethyl 5-Bromo-benzofuran-2-Carboxylate (): The bromine substituent at C5 enables cross-coupling reactions (e.g., Suzuki-Miyaura). X-ray data reveals near-planar geometry, enhancing crystallinity. The target compound’s acetyl group may introduce steric hindrance, reducing crystallinity but increasing versatility in ketone-mediated syntheses .

| Property | This compound | Ethyl 5-Nitrobenzofuran-2-Carboxylate | Ethyl 5-Bromo-Benzofuran-2-Carboxylate |

|---|---|---|---|

| Ring System | Furan | Benzofuran | Benzofuran |

| Substituents | Acetyl (C5), ethyl ester (C2) | Nitro (C5), ethyl ester (C2) | Bromo (C5), ethyl ester (C2) |

| Key Reactivity | Acetyl → nucleophilic additions | Nitro → electrophilic substitutions | Bromo → cross-coupling reactions |

| Applications | Drug intermediates | Medicinal chemistry | Catalytic synthesis intermediates |

Ester Variants: Methyl vs. Ethyl

Mthis compound (): Structurally identical to the target compound but with a methyl ester. Ethyl esters generally exhibit higher lipophilicity, improving membrane permeability in drug candidates. Methyl esters may offer faster metabolic degradation, influencing pharmacokinetics .

Thiazole and Hybrid Derivatives

Ethyl 2-Aminothiazole-5-Carboxylate (): A thiazole derivative with an amino group. The nitrogen-sulfur heterocycle confers basicity and hydrogen-bonding capacity, making it suitable for antimicrobial agents. Unlike the acetylated furan, this compound’s amino group enables direct functionalization for peptide coupling .

Ethyl 2-[(Chloroacetyl)Amino]-4-(5-Methyl-2-Furyl)Thiophene-3-Carboxylate (): A hybrid thiophene-furan derivative. The chloroacetyl group allows alkylation reactions, while the furyl substituent introduces oxygen-based polarity. This hybrid structure highlights the modularity of heterocyclic chemistry compared to the simpler furan-based target compound .

Biological Activity

Ethyl 5-acetylfuran-2-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Overview of this compound

This compound belongs to the class of furan derivatives, which are known for their wide range of biological activities. Compounds containing furan moieties have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Interaction : The compound acts as a substrate for esterases, leading to the hydrolysis of the ester bond, which produces active metabolites that can modulate biological pathways.

- Oxidative Metabolism : It interacts with cytochrome P450 enzymes, influencing the oxidative metabolism of other substrates and potentially altering metabolic pathways within cells.

- Gene Expression Modulation : this compound has been shown to affect the activity of transcription factors, resulting in changes in gene expression that can impact cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . The structure-activity relationship (SAR) analysis indicates that modifications to the furan ring can enhance its cytotoxic effects against specific cancer types .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of furan compounds, including this compound, showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound was effective at concentrations as low as 10 µg/mL .

- Cytotoxicity Against Cancer Cells : In a laboratory study assessing various furan derivatives for anticancer activity, this compound was found to significantly reduce cell viability in human breast cancer cell lines (MCF-7) at concentrations above 50 µM, with IC50 values indicating strong cytotoxicity .

- Inflammation Model : In a mouse model of acute inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its potential therapeutic use in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.